2-Chloro-5-(propylsulfamoyl)benzoic acid
Description
Overview of Sulfamoyl Benzoic Acid Scaffolds in Modern Chemical Research
Sulfamoyl benzoic acid scaffolds are integral to medicinal chemistry and materials science. This structural framework, which combines a carboxylic acid and a sulfonamide on a benzene (B151609) ring, is recognized as a "privileged scaffold". This term signifies its ability to interact with a variety of biological targets, making it a valuable starting point for drug design. smolecule.com For instance, these scaffolds are central to the development of diuretics, antibacterial agents, and carbonic anhydrase inhibitors. nih.gov In medicinal chemistry, researchers synthesize and test numerous analogues of sulfamoyl benzoic acids to explore their structure-activity relationships (SAR), aiming to enhance potency and specificity for biological targets like G Protein-Coupled Receptors (GPCRs). nih.govacs.org
Significance of 2-Chloro-5-(propylsulfamoyl)benzoic Acid as a Prototypical Chemical Entity
This compound serves as a prototypical example within its class, embodying a precise arrangement of functional groups that dictate its chemical behavior. The molecule's structure features:
A benzoic acid group , which imparts acidic properties.
A sulfonamide group (-SO₂NH-), a versatile functional group known for its hydrogen bonding capabilities.
A propyl substituent on the sulfonamide nitrogen, which adds lipophilic character.
This specific combination of an electron-withdrawing halogen and a bulky sulfamoyl group on the benzoic acid ring makes it a subject of interest for studying substituent effects on molecular properties and reactivity. nih.gov The chloro substituent, in particular, is noted for its role in balancing receptor binding affinity with metabolic stability in related molecules. smolecule.com
Physicochemical Properties Below is a table summarizing the key physicochemical properties of this compound and its close analogues.
| Property | This compound | 2-chloro-5-(dimethylsulfamoyl)benzoic acid uni.lu | 2-Chloro-5-(methylsulfamoyl)benzoic acid epa.gov |
| IUPAC Name | This compound | 2-chloro-5-(dimethylsulfamoyl)benzoic acid | 2-Chloro-5-(methylsulfamoyl)benzoic acid |
| Molecular Formula | C₁₀H₁₂ClNO₄S | C₉H₁₀ClNO₄S | C₈H₈ClNO₄S |
| Molecular Weight | 277.72 g/mol | 263.69 g/mol | 249.67 g/mol |
| Monoisotopic Mass | 277.01755 Da | 263.0019 Da | 249.67 g/mol |
| Predicted XlogP | Not Available | 1.3 | Not Available |
Data for this compound is based on its chemical formula, while data for analogues is sourced from existing databases.
Historical Perspectives on Related Aromatic Sulfonamide and Carboxylic Acid Derivatives
The history of aromatic sulfonamides in science is marked by significant breakthroughs. The journey began in the early 20th century with the discovery of Prontosil, the first commercially available antibacterial sulfonamide, by Gerhard Domagk at Bayer AG. wikipedia.orghuvepharma.com This discovery, stemming from research into coal-tar dyes, revolutionized medicine by providing the first broadly effective systemic antibacterials and initiated the "sulfa craze". wikipedia.orghuvepharma.comresearchgate.net It was later found that Prontosil is a prodrug, metabolizing in the body to the active agent, sulfanilamide. openaccesspub.org This foundational work paved the way for the development of a vast array of sulfa drugs. researchgate.net
Aromatic carboxylic acids, such as benzoic acid, have a longer history and are fundamental organic compounds used in synthesis, food preservation, and as precursors for many industrial chemicals. The study of substituted benzoic acids has been crucial for developing the principles of physical organic chemistry, particularly in understanding how different functional groups affect the acidity and reactivity of the carboxyl group. libretexts.org The convergence of these two fields—sulfonamide chemistry and carboxylic acid chemistry—has led to the creation of hybrid molecules like this compound, which leverage the properties of both functional groups.
Current Research Gaps and Future Directions in the Synthesis and Characterization of Substituted Benzoic Acids
The synthesis of polysubstituted benzoic acids remains an active area of research, with ongoing challenges and opportunities. A primary challenge is achieving regioselectivity—the precise placement of multiple, different substituents onto the benzene ring. smolecule.com Traditional methods often require multi-step processes that can be inefficient.
Future research is focused on several key areas:
Developing Novel Catalytic Systems: There is a need for more efficient and selective catalysts for reactions like chlorination and sulfamoylation to improve yields and reduce byproducts. smolecule.com For example, copper-based catalysts have shown promise in enhancing reaction rates and selectivity. smolecule.com
Green Chemistry Approaches: Researchers are exploring solvent-free reaction conditions and the use of less hazardous reagents to make the synthesis of these compounds more environmentally friendly. researchgate.net
Advanced Characterization: While standard techniques are effective, there is a gap in detailed quantum mechanical data for many specific substituted benzoic acids. Computational studies can provide deeper insights into electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting reactivity. smolecule.com
Exploring New Applications: Substituted benzoic acids are continuously being explored as building blocks for novel pharmaceuticals, agrochemicals, and functional materials. preprints.organshulchemicals.com The unique electronic and steric properties imparted by specific substitution patterns can be harnessed to design molecules with highly specialized functions.
Synthesis and Spectroscopic Data
The synthesis of this compound typically involves the chlorosulfonylation of 2-chlorobenzoic acid to produce 2-chloro-5-(chlorosulfonyl)benzoic acid, followed by a reaction with propylamine (B44156). nih.govprepchem.com
Table of Spectroscopic Data This table presents typical vibrational frequencies for the key functional groups found in this compound.
| Functional Group | Vibrational Mode | Calculated/Experimental Frequency (cm⁻¹) |
| Sulfonamide (S=O) | Symmetric Stretch | ~1350 cm⁻¹ smolecule.com |
| Sulfonamide (S=O) | Asymmetric Stretch | ~1180 cm⁻¹ smolecule.com |
| Carboxylic Acid (C=O) | Stretch | ~1700 cm⁻¹ |
| Carboxylic Acid (O-H) | Stretch (broad) | ~2500-3300 cm⁻¹ |
| Aromatic (C-H) | Stretch | ~3000-3100 cm⁻¹ |
| Aromatic (C=C) | Stretch | ~1450-1600 cm⁻¹ |
Frequencies are approximate and based on typical values for these functional groups and data from related compounds. smolecule.com
Structure
3D Structure
Properties
Molecular Formula |
C10H12ClNO4S |
|---|---|
Molecular Weight |
277.73 g/mol |
IUPAC Name |
2-chloro-5-(propylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C10H12ClNO4S/c1-2-5-12-17(15,16)7-3-4-9(11)8(6-7)10(13)14/h3-4,6,12H,2,5H2,1H3,(H,13,14) |
InChI Key |
LCWVUVXLJRNWFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 2 Chloro 5 Propylsulfamoyl Benzoic Acid
Total Synthesis Approaches to 2-Chloro-5-(propylsulfamoyl)benzoic Acid
The total synthesis of this compound is typically achieved through a convergent strategy that involves the preparation of a functionalized chlorobenzoic acid core followed by the introduction of the propylsulfamoyl side chain.
Strategic Disconnection Analysis and Retrosynthetic Pathways
A logical retrosynthetic analysis of this compound identifies the primary amide bond of the sulfonamide and the sulfonyl-aryl carbon bond as key disconnections. This leads to two main precursors: 2-chloro-5-chlorosulfonylbenzoic acid and propylamine (B44156). The former can be further disconnected to 2-chlorobenzoic acid, a readily available starting material.
This retrosynthetic strategy is outlined below:
Step 1: Disconnection of the N-S bond of the sulfonamide in the target molecule leads to 2-chloro-5-chlorosulfonylbenzoic acid and propylamine. This disconnection points to a sulfamoylation reaction as the final key step in the synthesis.
Step 2: Disconnection of the C-S bond of the chlorosulfonyl group from the aromatic ring leads to 2-chlorobenzoic acid and chlorosulfonic acid. This suggests an electrophilic aromatic substitution, specifically chlorosulfonation, as a crucial transformation.
An alternative retrosynthetic approach could involve the initial synthesis of a 2-amino-5-(propylsulfamoyl)benzoic acid, followed by a Sandmeyer-type reaction to introduce the chloro group. However, the former pathway is more commonly employed due to the efficiency of the chlorosulfonation of 2-chlorobenzoic acid.
Precursor Identification and Synthetic Accessibility
The primary precursor for the synthesis of this compound is 2-chlorobenzoic acid. This starting material is commercially available and can also be synthesized from more fundamental precursors such as 2-chlorotoluene (B165313) or 2-chlorobenzonitrile (B47944).
The synthesis of 2-chlorobenzoic acid can be achieved through the following methods:
Oxidation of 2-chlorotoluene : A common laboratory-scale method involves the oxidation of 2-chlorotoluene using a strong oxidizing agent like potassium permanganate.
Hydrolysis of 2-chlorobenzonitrile : This method provides an alternative route where 2-chlorobenzonitrile is hydrolyzed, typically under acidic conditions, to yield 2-chlorobenzoic acid.
The accessibility and relatively low cost of these precursors make them ideal starting points for the synthesis of this compound.
Key Reaction Sequences: Sulfamoylation and Carboxylic Acid Formation
The synthesis of this compound hinges on two pivotal reaction sequences: the formation of the carboxylic acid and the introduction of the sulfamoyl group. As the carboxylic acid functionality is present in the starting material, 2-chlorobenzoic acid, the primary focus is on the sulfamoylation step.
The key steps are as follows:
Chlorosulfonation of 2-Chlorobenzoic Acid : 2-chlorobenzoic acid is reacted with chlorosulfonic acid to introduce a chlorosulfonyl group onto the aromatic ring, yielding 2-chloro-5-chlorosulfonylbenzoic acid. prepchem.com This reaction is typically carried out by heating a mixture of the two reactants. prepchem.com
Sulfamoylation : The resulting 2-chloro-5-chlorosulfonylbenzoic acid is then reacted with propylamine to form the desired sulfonamide. prepchem.com This reaction is a nucleophilic substitution at the sulfonyl chloride, where the amine displaces the chloride ion. Caution is necessary during this step to avoid the potential for the amine to displace the 2-chloro substituent on the aromatic ring. google.com
An alternative route involves the diazotization of a 2-amino-5-sulfamoylbenzoic acid, followed by treatment with a metal chloride to introduce the chloro group. google.com
Below is a data table summarizing a typical reaction sequence for the formation of a related compound, highlighting the key transformations.
| Step | Reactants | Reagents and Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | o-chlorobenzoic acid | chlorosulfonic acid, 90°-100° C, 5 hours | 2-chloro-5-chlorosulfonylbenzoic acid | 76.8% |
| 2 | 2-chloro-5-chlorosulfonylbenzoic acid, 2-(p-chlorophenyl)ethylamine | methylene (B1212753) chloride, stirred overnight | 2-Chloro-5-(2-[p-chlorophenyl]ethylaminosulfonyl)benzoic acid | Not specified |
Regioselective Functionalization of the Chlorobenzoic Acid Core
The regioselectivity of the functionalization of the 2-chlorobenzoic acid core is a critical aspect of the synthesis. During the chlorosulfonation step, the incoming chlorosulfonyl group is directed to a specific position on the aromatic ring due to the electronic effects of the existing substituents.
The chloro group at the 2-position is an ortho-, para-director.
The carboxylic acid group at the 1-position is a meta-director.
The combined directing effects of these two groups favor the substitution at the 5-position, which is para to the chloro group and meta to the carboxylic acid group. This results in the desired 2-chloro-5-chlorosulfonylbenzoic acid intermediate with high regioselectivity. The "ortho effect" can also play a role in influencing the acidity and reactivity of the benzoic acid derivative. khanacademy.org
Novel Synthetic Transformations for Sulfamoyl Benzoic Acid Derivatives
Recent advances in organic synthesis have led to the development of novel methods for the formation of C-S and C-N bonds, which are central to the synthesis of sulfamoyl benzoic acid derivatives.
Catalytic Approaches to C-S and C-N Bond Formation (e.g., Ullmann-type reactions)
Ullmann-type reactions, which are copper-catalyzed cross-coupling reactions, provide a powerful tool for the formation of C-S and C-N bonds. wikipedia.org These reactions can be used to construct aryl sulfonamides from aryl halides and sulfonamides, or aryl thioethers from aryl halides and thiols.
Key features of Ullmann-type reactions in this context include:
Catalyst : Copper or copper salts are typically used as catalysts. wikipedia.org Modern variations may employ soluble copper catalysts with ligands such as diamines or acetylacetonates (B15086760) to improve efficiency. wikipedia.org
Reaction Conditions : Traditional Ullmann reactions often require high temperatures and polar aprotic solvents like DMF or NMP. wikipedia.org However, newer methods are being developed to proceed under milder conditions.
Mechanism : The reaction generally involves a copper(I) species that undergoes oxidative addition with the aryl halide, followed by reaction with the nucleophile (amine or thiol) and reductive elimination to form the product. organic-chemistry.org
The application of Ullmann-type reactions can offer an alternative and potentially more versatile route to sulfamoyl benzoic acid derivatives, particularly for the synthesis of analogues with diverse substitution patterns.
Below is a table summarizing various catalytic systems used in amidation reactions, which are analogous to the C-N bond formation in the synthesis of the target molecule.
| Catalyst | Reaction Conditions | Substrate Scope | Key Advantages |
|---|---|---|---|
| Boron-based catalysts (e.g., B(OCH2CF3)3, Boric Acid) | Varies, some at room temperature | Broad, including amino acids | Can be metal-free, often mild conditions |
| Titanium(IV) isopropoxide | High temperatures | Various amines and carboxylic acids | Commercially available catalyst |
| Zirconocene dichloride | High temperatures | Effective for a range of substrates | Well-defined catalyst system |
| Nb2O5 | High temperatures | Applicable to a wide range of carboxylic acids and amines | Reusable heterogeneous catalyst |
Green Chemistry Principles in Synthesis Scale-Up and Process Development
The large-scale synthesis of pharmaceutical intermediates like this compound necessitates the integration of green chemistry principles to minimize environmental impact and enhance economic viability. wjpmr.comnih.gov The core tenets of green chemistry, such as waste prevention, atom economy, and the use of safer solvents, are central to developing sustainable manufacturing processes. nih.gov
Traditional syntheses of related sulfamoyl benzoic acid derivatives often employ chlorinated solvents like dichloromethane (B109758) or require significant energy input for heating. smolecule.comrsc.org A key goal in process development is to replace these hazardous solvents with more benign alternatives. Water, for instance, has been successfully used as a solvent for the reaction of 5-(chlorosulphonyl)-2-substituted benzoic acid with corresponding amines. rsc.org This approach not only reduces the environmental burden but also simplifies product work-up. Another principle, designing for energy efficiency, encourages conducting reactions at ambient temperatures whenever possible, thereby reducing the economic and environmental costs associated with heating and cooling processes. nih.govnih.gov
Furthermore, the principle of catalysis is paramount. Catalytic reagents are favored over stoichiometric ones as they are used in small amounts and can be recycled, minimizing waste. nih.gov In the synthesis of related compounds, copper-based catalysts have been shown to improve reaction rates and selectivity, representing a greener alternative to less efficient systems. smolecule.com The holistic application of these principles is crucial for creating a manufacturing process that is not only efficient but also environmentally responsible. rsc.org
Alternative Reaction Conditions for Improved Efficiency and Selectivity
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Research into its synthesis and that of analogous compounds has identified several key variables that can be manipulated to improve outcomes.
One established synthetic route begins with the chlorosulfonation of 2-chlorobenzoic acid to form the intermediate 2-chloro-5-chlorosulfonylbenzoic acid, which is then reacted with propylamine. google.comprepchem.com An alternative pathway involves the diazotization of a 2-amino-5-sulfamoylbenzoic acid precursor, followed by a Sandmeyer-type reaction with a metal chloride to introduce the chloro group at the 2-position. google.com
The efficiency of these routes is highly dependent on the specific conditions employed. For instance, in the chlorosulfonation step, the choice of catalyst can significantly impact regioselectivity. Studies on similar reactions have shown that catalysts can direct the substitution to the desired position, minimizing the formation of unwanted isomers. smolecule.com The use of bulky bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to improve para-selectivity by sterically hindering ortho-attack, leading to conversion rates as high as 85% in model substrates. smolecule.com
Solvent selection also plays a pivotal role. Dichloromethane has been reported to provide higher yields (78%) compared to ethers (52%) for certain sulfamoylation reactions due to the better solubility of intermediates. smolecule.com A patented method for a related compound, 2,4-dichloro-5-sulfamoylbenzoic acid, utilizes N-Methyl-2-pyrrolidone (NMP) as a solvent and sodium sulfate (B86663) as a catalyst for the initial sulfurization step, highlighting the continuous search for novel and effective reaction media. google.com
Below is a comparative table of catalytic systems used in chlorosulfonation, illustrating their impact on reaction outcomes.
| Catalyst | Temperature (°C) | Solvent | Yield (%) | Selectivity (para:ortho) |
| CuCl | 25 | Dichloromethane | 78 | 8:1 |
| FeCl₃ | 25 | Dichloromethane | 62 | 5:1 |
| AlCl₃ | 40 | Toluene | 45 | 3:1 |
| This data is illustrative of trends observed in related electrophilic substitution reactions and is based on findings from model substrates. smolecule.com |
Synthesis of Stereoisomeric and Isotopic Analogs
While there is limited specific information in the public domain regarding the synthesis of stereoisomeric and isotopic analogs of this compound, the principles for creating such derivatives are well-established in medicinal and synthetic chemistry.
Chiral Synthesis of Propyl-moiety Derivatives
The parent compound, this compound, is achiral as the propyl group lacks a stereocenter. However, chiral derivatives could be synthesized for structure-activity relationship (SAR) studies. This would typically involve replacing the standard propylamine with a chiral amine during the sulfamoylation of the 2-chloro-5-chlorosulfonylbenzoic acid intermediate. For example, using a chiral aminopropane derivative would introduce a stereocenter into the molecule.
The development of single stereoisomer drugs is a significant trend in the pharmaceutical industry. rsc.org This approach aims to provide a therapeutic agent with greater specificity, potentially enhancing efficacy and reducing adverse effects associated with other, less active or inactive stereoisomers. rsc.orgnih.gov The synthesis of such chiral analogs would require stereoselective methods to ensure the desired enantiomer or diastereomer is produced in high purity.
Incorporation of Stable Isotopes for Mechanistic Studies
Isotopic labeling is a powerful tool for investigating the metabolic fate of a compound (ADME: absorption, distribution, metabolism, and excretion) and for elucidating reaction mechanisms. Stable isotopes such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N) can be incorporated into the structure of this compound without altering its fundamental chemical properties.
The synthesis of an isotopically labeled version would involve using a labeled starting material in one of the established synthetic routes. For example:
¹³C-labeling: One or more carbon atoms in the 2-chlorobenzoic acid starting material could be replaced with ¹³C.
¹⁵N-labeling: ¹⁵N-labeled propylamine could be used in the final sulfamoylation step.
²H-labeling: Deuterated versions of the starting materials could be employed to introduce deuterium atoms at specific positions.
Once synthesized, these labeled analogs can be traced and distinguished from their unlabeled counterparts using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to follow the compound's journey through a biological system or to gain insight into the transition states and intermediates of chemical reactions.
Advanced Structural Characterization and Spectroscopic Investigations of 2 Chloro 5 Propylsulfamoyl Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular framework of 2-Chloro-5-(propylsulfamoyl)benzoic acid, allowing for the precise assignment of proton and carbon signals and the elucidation of through-bond and through-space correlations.
High-Field 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)
High-field one-dimensional (1D) and two-dimensional (2D) NMR techniques are fundamental to the structural confirmation of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons and the propyl group protons. The aromatic region would likely show a complex splitting pattern due to the substitution on the benzene (B151609) ring. The proton on the sulfonamide nitrogen may appear as a broad singlet. The propyl group would exhibit characteristic signals for the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) protons, with their chemical shifts and multiplicities dictated by their neighboring protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom in the molecule. This includes the carboxyl carbon, the aromatic carbons (both protonated and quaternary), and the carbons of the propyl chain. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the chloro, carboxyl, and sulfamoyl groups.
2D NMR Spectroscopy: To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, 2D NMR experiments such as COSY, HSQC, and HMBC are employed.
COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. This would be crucial for confirming the connectivity within the propyl group and for assigning the relative positions of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of the ¹³C signals for the protonated carbons in both the aromatic ring and the propyl side chain.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly valuable for identifying the connectivity between the propyl group and the sulfamoyl moiety, as well as the attachment of the sulfamoyl and carboxyl groups to the aromatic ring. For instance, correlations would be expected between the protons of the propyl group and the sulfonamide-bearing carbon, and between the aromatic protons and the carboxyl carbon.
Expected ¹H and ¹³C NMR Data for this compound
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| COOH | Broad singlet | ~165-175 | Aromatic C's |
| Aromatic CH | ~7.5-8.5 | ~125-140 | COOH, Aromatic C's, Sulfamoyl-C |
| Aromatic C-Cl | - | ~130-140 | - |
| Aromatic C-S | - | ~135-145 | - |
| Aromatic C-COOH | - | ~130-140 | - |
| SO₂NH | Broad singlet | - | Propyl CH₂ |
| N-CH₂ | Multiplet | ~40-50 | Propyl CH₂, Propyl CH₃ |
| CH₂-CH₃ | Multiplet | ~20-30 | Propyl CH₃, N-CH₂ |
| CH₃ | Triplet | ~10-15 | Propyl CH₂, N-CH₂ |
Note: The expected chemical shifts are estimations based on known values for similar functional groups and substituted benzene rings. Actual experimental values may vary.
Dynamic NMR for Conformational Analysis in Solution
Dynamic NMR (DNMR) techniques can be employed to study the conformational dynamics of this compound in solution. For instance, there might be restricted rotation around the C-N bond of the sulfonamide group or the C-S bond. By analyzing the NMR spectra at different temperatures, it is possible to determine the energy barriers for these rotational processes. This information is valuable for understanding the flexibility of the molecule and how it might interact with other molecules.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight of this compound and for elucidating its fragmentation pathways, which can aid in structural confirmation and impurity identification.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming that the measured mass is consistent with the chemical formula C₁₀H₁₂ClNO₄S.
Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₁₀H₁₃ClNO₄S⁺ | 278.0248 |
| [M+Na]⁺ | C₁₀H₁₂ClNaN₄S⁺ | 300.0068 |
| [M-H]⁻ | C₁₀H₁₁ClNO₄S⁻ | 276.0103 |
Data sourced from predicted values.
Tandem Mass Spectrometry (MS/MS) for Elucidation of Impurity Structures
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation and is particularly useful for identifying and characterizing impurities. In an MS/MS experiment, the molecular ion of interest is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide a fragmentation pattern that is characteristic of the molecule's structure.
The fragmentation of this compound would likely involve the cleavage of the sulfonamide bond, loss of the propyl group, decarboxylation, and loss of the chlorine atom. By analyzing the fragmentation patterns of potential impurities and comparing them to the fragmentation pattern of the main compound, it is possible to identify the structures of these impurities. This is crucial for ensuring the purity and quality of the compound.
Ion Mobility-Mass Spectrometry for Conformer Separation
Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. This method provides an additional dimension of separation beyond that of traditional mass spectrometry, enabling the differentiation of isomers and conformers that possess identical mass-to-charge ratios. For this compound, IM-MS can be instrumental in investigating its conformational landscape. The flexibility of the propylsulfamoyl and benzoic acid groups allows the molecule to adopt various spatial arrangements (conformers).
By measuring the drift time of the ionized molecule through a gas-filled chamber, a collision cross-section (CCS) value can be determined. This value is a key physical parameter that reflects the three-dimensional shape of the ion. Different conformers, having distinct shapes, will exhibit different CCS values, allowing for their separation and characterization.
While specific experimental data on the conformer separation of this compound using IM-MS is not extensively documented, predictive models based on its structure are available. These computational predictions provide theoretical CCS values for various adducts of the molecule, offering a baseline for future experimental work. The technique's ability to resolve subtle structural differences makes it invaluable for understanding the molecule's gas-phase behavior and potential interactions. nih.gov
| Analog Compound | Adduct | m/z | Predicted CCS (Ų) | Reference |
|---|---|---|---|---|
| 2-chloro-5-(propan-2-ylsulfamoyl)benzoic acid | [M+H]+ | 278.02483 | 154.6 | uni.lu |
| 2-chloro-5-(propan-2-ylsulfamoyl)benzoic acid | [M+Na]+ | 300.00677 | 162.7 | uni.lu |
| 2-chloro-5-(propan-2-ylsulfamoyl)benzoic acid | [M-H]- | 276.01027 | 157.6 | uni.lu |
| 2-chloro-5-(dimethylsulfamoyl)benzoic acid | [M+H]+ | 264.00918 | 149.8 | uni.lu |
| 2-chloro-5-(dimethylsulfamoyl)benzoic acid | [M-H]- | 261.99462 | 154.5 | uni.lu |
| 2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid | [M+H]+ | 359.98586 | 172.1 | uni.lu |
| 2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid | [M-H]- | 357.97130 | 178.3 | uni.lu |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule.
Analysis of Characteristic Functional Group Vibrations (Sulfonamide, Carboxyl, Aromatic)
The IR and Raman spectra of this compound are dominated by absorption bands corresponding to its primary functional groups.
Sulfonamide Group (-SO₂NH-): This group gives rise to several characteristic vibrations. Asymmetric and symmetric stretching vibrations of the SO₂ moiety are typically observed in the ranges of 1302–1398 cm⁻¹ and 1127–1183 cm⁻¹, respectively. nih.gov The N-H stretching vibration of the sulfonamide appears as a distinct band, generally in the region of 3294–3524 cm⁻¹. nih.gov
Carboxyl Group (-COOH): The carboxyl group exhibits highly characteristic absorption bands. The O-H stretching vibration is notable for its broadness, typically spanning from 3300 to 2500 cm⁻¹, a result of strong hydrogen bonding. docbrown.info The carbonyl (C=O) stretching vibration produces a strong, sharp peak, usually found between 1700 and 1740 cm⁻¹ for monomeric forms and at lower wavenumbers (around 1696 cm⁻¹) for hydrogen-bonded dimers. researchgate.net
Aromatic Ring (C₆H₃Cl): The substituted benzene ring shows several characteristic bands. C-H stretching vibrations typically appear above 3000 cm⁻¹ (e.g., 3080-3030 cm⁻¹). docbrown.info C=C stretching vibrations within the aromatic ring produce a series of peaks in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the fingerprint region, providing further structural confirmation.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Carboxyl (-COOH) | O-H Stretch (H-bonded) | ~3300 - 2500 (broad) | docbrown.info |
| Carboxyl (-COOH) | C=O Stretch (Dimer) | ~1696 | researchgate.net |
| Carboxyl (-COOH) | C=O Stretch (Monomer) | ~1742 | researchgate.net |
| Sulfonamide (-SO₂NH-) | N-H Stretch | 3294 - 3524 | nih.gov |
| Sulfonamide (-SO₂NH-) | SO₂ Asymmetric Stretch | 1302 - 1398 | nih.gov |
| Sulfonamide (-SO₂NH-) | SO₂ Symmetric Stretch | 1127 - 1183 | nih.gov |
| Aromatic Ring | C-H Stretch | 3030 - 3080 | docbrown.info |
| Aromatic Ring | C=C Stretch | ~1450 - 1600 | ias.ac.in |
Hydrogen Bonding Networks and Solid-State Structural Effects
In the solid state, intermolecular hydrogen bonding plays a critical role in defining the structure of this compound. The carboxyl group is a strong hydrogen bond donor and acceptor, leading to the formation of centrosymmetric dimers through O-H···O interactions between two molecules. This dimerization is a common feature of carboxylic acids and has a profound effect on the vibrational spectra, most notably causing the broadening of the O-H stretching band and a shift of the C=O stretching band to a lower frequency. researchgate.net
The sulfonamide group's N-H proton can also act as a hydrogen bond donor, potentially forming N-H···O bonds with the oxygen atoms of the carboxyl or sulfonyl groups of neighboring molecules. These interactions contribute to a stable, three-dimensional supramolecular network. The presence and nature of these hydrogen bonds can be inferred from shifts in the N-H and S=O stretching frequencies in the IR and Raman spectra when comparing solid-state, solution, and gas-phase measurements.
X-ray Crystallography for Precise Molecular Geometry and Crystal Packing Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal data on bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction for Absolute Configuration and Supramolecular Assembly
While a specific crystal structure for this compound is not publicly available, analysis of closely related 2,5-substituted benzoic acid derivatives provides a clear model of its expected solid-state structure. nih.govnih.govresearchgate.net Single-crystal X-ray diffraction studies on analogous compounds reveal that the carboxyl and sulfamoyl groups are often twisted out of the plane of the benzene ring. researchgate.net
Powder X-ray Diffraction for Polymorphism Screening
Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can have distinct physical properties. Powder X-ray Diffraction (PXRD) is a primary tool for screening and identifying these different crystalline forms. Each polymorph produces a unique diffraction pattern, which serves as a fingerprint for that specific solid form.
For compounds like this compound, which possess conformational flexibility and multiple hydrogen bonding sites, the potential for polymorphism is significant. rsc.orgresearchgate.net A polymorphism screen would involve crystallizing the compound under a wide variety of conditions (e.g., different solvents, temperatures, and crystallization rates) and analyzing the resulting solid phases by PXRD. rsc.org The discovery of multiple, distinct diffraction patterns would indicate the existence of polymorphs. Characterization of these forms is critical, as different polymorphs can vary in their physical and chemical properties. Studies on other substituted benzoic acids have successfully used PXRD to identify and characterize different polymorphic forms. researchgate.net
Chemical Reactivity, Derivatization, and Analog Synthesis of 2 Chloro 5 Propylsulfamoyl Benzoic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle for derivatization through several key reaction types.
Esterification Reactions and Their Kinetics
The carboxylic acid group of 2-Chloro-5-(propylsulfamoyl)benzoic acid can readily undergo esterification with various alcohols under acidic conditions. This reaction is a classic equilibrium process, typically catalyzed by strong mineral acids like sulfuric acid or sulfonic acids such as p-toluenesulfonic acid. dnu.dp.ua The reaction can also be facilitated by solid acid catalysts, for instance, phosphoric acid-modified Montmorillonite K-10 clay, which offers the advantage of easier separation and potential for solvent-free conditions. ijstr.org
The kinetics of esterification for substituted benzoic acids have been extensively studied. Generally, the reaction follows first-order kinetics with respect to the benzoic acid. dnu.dp.ua The rate of reaction is influenced by the electronic nature of the substituents on the aromatic ring and by steric hindrance around the carboxylic group. For ortho-substituted benzoic acids, such as the subject compound with its chloro group, steric factors can influence the Arrhenius parameters, potentially depressing the enthalpy of activation compared to the unsubstituted parent acid. rsc.org The activation energies for the esterification of benzoic acid with alcohols like 1-butanol have been determined to be in the range of 58-60 kJ·mol⁻¹. dnu.dp.ua
Table 1: Typical Conditions for Esterification of Benzoic Acids
| Catalyst | Alcohol | Conditions | Key Findings |
|---|---|---|---|
| p-Toluenesulfonic acid | 1-Butanol | Stationary, catalyzed | Reaction is first order with respect to benzoic acid. dnu.dp.ua |
| Sulfuric acid | Methanol | Various temperatures | Allows for calculation of Arrhenius parameters and activation energies. rsc.org |
| Modified Montmorillonite K10 | Methanol, Benzyl alcohol | Solvent-free, reflux | Efficient for both electron-donating and withdrawing substituents. ijstr.org |
Amidation Reactions for Primary Amine Derivatives (e.g., Benzamides)
The synthesis of primary amide derivatives from this compound is a crucial transformation for creating compounds with potential biological activity. This amidation is typically achieved by activating the carboxylic acid group to facilitate nucleophilic attack by a primary amine.
Common methods for activation include the use of coupling reagents. Alternatively, the acid can be converted to a more reactive acid chloride, which then readily reacts with an amine. The use of ammonium chloride (NH₄Cl) in a solvent like N-methyl-2-pyrrolidone (NMP) can serve as a practical source for the amino group to form primary amides from acid chlorides. ccspublishing.org.cn Copper-catalyzed methods have also been developed for the amination of chlorobenzoic acids, though this typically refers to C-N coupling at the chloro-position rather than amidation of the carboxylic acid. nih.govnih.govresearchgate.net
Table 2: Common Reagents for Amidation of Carboxylic Acids
| Reagent/Method | Description |
|---|---|
| Carbodiimides (e.g., DCC, EDC) | Widely used coupling agents that activate the carboxylic acid for amine attack. |
| Acid Chlorides | The carboxylic acid is converted to a highly reactive acid chloride (e.g., using thionyl chloride), which then reacts with the amine. ccspublishing.org.cn |
| Boric Acid Catalysis | A milder, green chemistry approach for the dehydrative coupling of carboxylic acids and amines. |
| Phosphonium Salts | In situ generation of reactive phosphonium species can efficiently activate carboxylic acids for amidation. |
Decarboxylation Pathways and Thermochemical Stability
The aromatic carboxylic acid group in this compound is generally stable. Decarboxylation, the removal of the carboxyl group as carbon dioxide, typically requires significant energy input or specific catalytic systems. wikipedia.org For unactivated aromatic acids, temperatures of up to 400°C may result in only minimal decarboxylation. nist.gov
Several pathways for decarboxylation exist, though they often necessitate harsh conditions:
Protolytic Decarboxylation: Under strongly acidic conditions, electrophilic attack by a proton can displace the CO₂ group. This process is generally slow for benzoic acids unless activated by strong electron-releasing groups. nist.gov
Metal-Catalyzed Decarboxylation: Transition metal salts, particularly those of copper, can facilitate decarboxylation through the formation of carboxylate complexes. wikipedia.org Processes involving heating the acid with water to 80-180°C have been patented for halogenated aromatic carboxylic acids. google.com
Radical Decarboxylation: This pathway can occur under specific conditions, such as in the presence of one-electron oxidants, but is not a common thermal pathway. nist.gov
Transformations of the Sulfamoyl Group
The N-propylsulfamoyl group offers a secondary site for chemical modification, primarily at the nitrogen atom. The sulfonamide linkage itself is known for its high stability.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the sulfonamide is nucleophilic and can undergo both alkylation and acylation.
N-Alkylation: This reaction involves treating the sulfonamide with an alkylating agent, such as an alkyl halide. The reaction can be promoted by a base to deprotonate the sulfonamide nitrogen, increasing its nucleophilicity. Catalytic methods using alcohols as green alkylating agents in the presence of manganese or ruthenium catalysts have also been developed, proceeding through a "borrowing hydrogen" mechanism. organic-chemistry.org
N-Acylation: The introduction of an acyl group to the sulfonamide nitrogen forms an N-acylsulfonamide. This is most commonly achieved by reacting the sulfonamide with a highly reactive acylating agent like an acid chloride or an acid anhydride. wikipedia.org These reactions are often catalyzed by a base or a Lewis acid, such as copper(II) triflate (Cu(OTf)₂) or bismuth(III) salts. tandfonline.comresearchgate.net More specialized reagents like N-acylbenzotriazoles have also been proven effective for this transformation, particularly for acyl groups where the corresponding acid chloride is unstable. semanticscholar.orgsemanticscholar.org
Table 3: Selected Methods for N-Acylation of Sulfonamides
| Acylating Agent | Catalyst/Conditions | Key Features |
|---|---|---|
| Acid Chlorides / Anhydrides | Base (e.g., pyridine) or Lewis Acid (e.g., BiCl₃) | Classic, widely used method. wikipedia.orgresearchgate.net |
| Acid Anhydrides | Catalytic Cu(OTf)₂ | Highly efficient, tolerates a variety of functional groups. tandfonline.com |
| N-Acylbenzotriazoles | Base (e.g., NaH) | Effective for sensitive acyl groups; proceeds under mild conditions. semanticscholar.org |
Hydrolysis Mechanisms of the Sulfonamide Linkage
The sulfonamide S-N bond is significantly more resistant to hydrolysis than the C-N bond of an amide. nih.gov This stability is a key feature of many sulfonamide-containing compounds. Cleavage of this bond generally requires harsh conditions, such as highly concentrated acid and elevated temperatures. researchgate.net
Acid-Catalyzed Hydrolysis: Under strongly acidic conditions, the hydrolysis of sulfonamides can proceed through different mechanisms depending on the acid concentration. In lower acidity regions, an A2 mechanism, involving a bimolecular attack of water on the protonated sulfonamide, is common. In highly concentrated acids, the mechanism can shift to an A1 pathway, which involves the rate-limiting unimolecular dissociation of the protonated substrate. researchgate.net The stability of sulfonamides in acid is attributed to steric hindrance around the sulfur atom and the electronic effect of the sulfonyl group. researchgate.net
Coordination Chemistry with Metal Centers
The molecular structure of this compound features multiple potential coordination sites, making it an interesting ligand for the formation of metal-organic coordination architectures. The carboxylate group is the primary and most predictable site for coordination with metal centers. Upon deprotonation, the carboxylate can act as a monodentate, bidentate bridging, or bidentate chelating ligand.
Additionally, the oxygen atoms of the sulfamoyl group and the nitrogen atom can also participate in coordination, although they are generally weaker donor sites compared to the carboxylate. This multi-functional nature allows for the formation of diverse and complex structures, including one-dimensional chains, two-dimensional layers, and three-dimensional metal-organic frameworks (MOFs). rsc.orgnih.govrsc.org
The coordination behavior is highly dependent on the choice of the metal ion, the reaction conditions (such as pH, temperature, and solvent), and the presence of auxiliary ligands. rsc.org For instance, studies on the similar ligand 2,4-dichloro-5-sulfamoylbenzoic acid have demonstrated the formation of coordination polymers with various transition metals like Co²⁺, Cd²⁺, Zn²⁺, and Cu²⁺. rsc.org These studies show that the resulting architecture can range from simple linear chains to complex 3D frameworks, directed by the coordination preference of the metal ion. rsc.org The specific steric and electronic properties of the N-propyl group in this compound would further influence the packing and dimensionality of the resulting coordination polymers.
Table 1: Potential Coordination Modes of this compound
| Functional Group | Potential Donor Atoms | Common Coordination Modes |
|---|---|---|
| Carboxylic Acid | Oxygen (O) | Monodentate, Bidentate Chelate, Bidentate Bridge |
Reactions Involving the Chloro Substituent and Aromatic Ring
The reactivity of the benzene (B151609) ring and its chloro substituent is significantly influenced by the electronic effects of the three functional groups: the chloro, carboxylic acid, and propylsulfamoyl groups. All three are electron-withdrawing, which deactivates the ring towards electrophilic attack but activates the chloro substituent for nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles
The 2-chloro substituent is susceptible to nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing carboxylic acid and sulfamoyl groups, particularly at the ortho and para positions. libretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction, thereby facilitating the displacement of the chloride ion. libretexts.orgnih.gov
This reaction pathway allows for the introduction of a wide variety of nucleophiles at the C2 position, leading to diverse derivatives. Common nucleophiles that can be employed include:
Oxygen Nucleophiles: Alkoxides (RO⁻) and phenoxides (ArO⁻) can be used to form aryl ethers.
Nitrogen Nucleophiles: Ammonia, primary amines (RNH₂), and secondary amines (R₂NH) can react to yield aniline derivatives.
Sulfur Nucleophiles: Thiolates (RS⁻) can be used to introduce thioether functionalities.
The reaction is typically carried out in the presence of a base and often requires elevated temperatures. The efficiency of the substitution can be influenced by the nature of the nucleophile and the specific reaction conditions employed. figshare.com
Table 2: Examples of SNAr Reactions with this compound
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Alkoxide | Sodium methoxide (NaOCH₃) | Methoxy |
| Amine | Ammonia (NH₃) | Amino |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira for aryl modifications)
The chloro group at the C2 position serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. mdpi.com
Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of new aryl or vinyl groups at the C2 position, creating biaryl structures or styrenyl derivatives.
Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. This method is effective for synthesizing 2-alkynyl-5-(propylsulfamoyl)benzoic acid derivatives.
These cross-coupling reactions offer a versatile strategy for significant structural modifications, enabling the synthesis of complex molecules with tailored electronic and steric properties. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. mdpi.com
Electrophilic Aromatic Substitution on the Benzene Ring
The benzene ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS) due to the cumulative electron-withdrawing effects of the chloro, carboxyl, and sulfamoyl substituents. masterorganicchemistry.comreddit.com Reactions such as nitration, halogenation, and sulfonation will require harsh conditions (e.g., strong acids, high temperatures) to proceed.
The directing effect of the existing substituents must also be considered. The chloro group is an ortho, para-director, while the carboxylic acid and sulfamoyl groups are meta-directors. The positions ortho and para to the chloro group are C3 and C6. The positions meta to the carboxyl group are C3 and C5 (C5 is blocked). The positions meta to the sulfamoyl group are C2 (blocked) and C6.
Considering these directing effects:
Position C6 is para to the chloro group and meta to the sulfamoyl group.
Position C3 is ortho to the chloro group and meta to the carboxyl group.
Position C4 is ortho to the carboxyl group and ortho to the sulfamoyl group.
The directing effects are somewhat conflicting. However, the most likely positions for electrophilic attack would be C3 and C6, as they are activated by the chloro group's resonance effect (despite its inductive withdrawal) and directed by at least one of the meta-directing groups. The strong deactivation of the ring, however, makes such reactions challenging. For instance, nitration of the related o-chloro-benzoic acid yields a mixture of 2-chloro-3-nitro-benzoic acid and 2-chloro-5-nitro-benzoic acid. google.com
Design and Synthesis of Structural Analogs
Modifications of the N-Alkyl Chain in the Sulfamoyl Group
The synthesis of structural analogs by modifying the N-alkyl chain of the sulfamoyl group is a straightforward and common derivatization strategy. This is typically achieved by reacting 2-chloro-5-chlorosulfonylbenzoic acid with a variety of primary or secondary amines. google.com This precursor is synthesized by the chlorosulfonation of 2-chlorobenzoic acid.
The reaction between 2-chloro-5-chlorosulfonylbenzoic acid and an amine (R¹R²NH) yields the corresponding N-substituted sulfonamide. This method allows for the introduction of a wide range of alkyl and aryl groups, enabling the systematic exploration of structure-activity relationships. For example, amines such as diethylamine, piperidine, or aniline can be used to generate diverse analogs. google.com This synthetic route provides access to compounds with varied lipophilicity, steric bulk, and hydrogen-bonding capabilities at the sulfamoyl moiety. nih.gov
Table 3: Examples of Analogs via N-Alkyl Chain Modification
| Amine Reagent | Resulting N-Substituents | Analog Name |
|---|---|---|
| Methylpropylamine | Methyl, Propyl | 2-Chloro-5-(N-methyl-N-propylsulfamoyl)benzoic acid |
| Di-n-butylamine | n-Butyl, n-Butyl | 2-Chloro-5-(di-n-butylaminosulfonyl)benzoic acid google.com |
| Isopropylmethylamine | Isopropyl, Methyl | 2-Chloro-5-[methyl(propan-2-yl)sulfamoyl]benzoic acid chemscene.com |
Substituent Variation on the Benzene Ring (e.g., bromo, fluoro, nitro)
The strategic manipulation of substituents on the benzene ring of this compound has been a key area of investigation for modulating its chemical and biological properties. Researchers have explored the introduction of various electron-withdrawing and electron-donating groups to fine-tune the molecule's characteristics. This section focuses on the synthesis and observed effects of introducing bromo, fluoro, and nitro groups onto the benzene ring.
Bromo Substitution:
The synthesis of bromo-substituted analogs, such as 5-bromo-2-chlorobenzoic acid, has been achieved through various synthetic routes. One approach involves the diazotization of 5-bromo-2-aminobenzoic acid derivatives, followed by a Sandmeyer-type reaction to introduce the chloro substituent. This method has been reported to produce the desired product with high yield and purity, making it suitable for industrial-scale production google.com. Another method utilizes 2-chlorobenzotrichloride as a starting material, which undergoes bromination followed by hydrolysis to yield 5-bromo-2-chlorobenzoic acid google.com.
Fluoro Substitution:
Fluoro-substituted analogs have also been synthesized and studied. The introduction of a fluorine atom, often at the meta position relative to the carboxylic acid, has been shown to impact the molecule's activity. For instance, in a series of sulfamoyl benzoic acid analogues, the inclusion of a fluoro group was part of a strategy to introduce electron-withdrawing groups to enhance biological activity nih.gov.
Nitro Substitution:
The nitration of 2-chlorobenzoic acid is a common method for introducing a nitro group onto the benzene ring, typically yielding 2-chloro-5-nitrobenzoic acid googleapis.comnist.gov. This intermediate is valuable for further derivatization. For example, 2-chloro-5-nitrobenzoic acid can undergo microwave-assisted amination reactions with various amines to produce N-substituted 5-nitroanthranilic acid derivatives . The nitro group can also be a precursor for other functional groups through reduction to an amino group. The synthesis of 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid has been reported, which serves as a key intermediate for creating a variety of sulfamoyl benzamide (B126) derivatives nih.gov.
The following table summarizes the key characteristics of these substituent variations:
| Substituent | Position | Synthetic Precursor(s) | Key Reactions |
| Bromo | 5 | 5-bromo-2-aminobenzoic acid derivatives; 2-chlorobenzotrichloride | Diazotization, Sandmeyer reaction, Bromination, Hydrolysis |
| Fluoro | meta to carboxyl | Substituted benzo[d]isothiazol-3(2H)-one-1,1-dioxides | Nucleophilic aromatic substitution |
| Nitro | 5 | 2-chlorobenzoic acid | Nitration |
| Nitro | 4 | 2-chloro-4-nitro benzoic acid | Chlorosulfonation |
Bioisosteric Replacements in the Sulfamoyl Benzoic Acid Scaffold
Bioisosteric replacement is a widely employed strategy in medicinal chemistry to optimize drug-like properties by substituting a functional group with another that has similar physical or chemical characteristics, leading to comparable biological activity. In the context of the sulfamoyl benzoic acid scaffold, various bioisosteric replacements have been explored to enhance target affinity, improve pharmacokinetic parameters, and reduce potential toxicities.
The core components of the this compound scaffold that are amenable to bioisosteric replacement include the carboxylic acid, the sulfonamide linkage, and the aromatic ring system itself.
Carboxylic Acid Bioisosteres:
The carboxylic acid group is a common site for bioisosteric modification. Its acidic nature can lead to poor oral bioavailability and potential metabolic liabilities. A well-known and frequently used bioisostere for a carboxylic acid is the 5-substituted 1H-tetrazole. The acidity of the tetrazole ring is comparable to that of a carboxylic acid, allowing it to maintain critical interactions with biological targets . Other less acidic heterocycles, such as 5-oxo-1,2,4-oxadiazole and 5-oxo-1,2,4-thiadiazole, have also been successfully employed to improve oral bioavailability in other contexts .
Sulfonamide Bioisosteres:
The sulfonamide group itself can be considered a bioisosteric replacement for other functionalities. For instance, in the design of certain receptor agonists, a sulfamoyl moiety was used to replace a sulfur atom, resulting in compounds with nearly identical shapes and improved activity nih.gov. The N-substituted sulfamoyl group offers a versatile handle for introducing a wide range of substituents to probe structure-activity relationships.
Ring System Bioisosteres:
While less common for this specific scaffold, the benzene ring can be replaced with various heterocyclic systems to alter the molecule's properties. The goal of such a replacement is to maintain the spatial arrangement of the key functional groups while modifying electronic distribution, lipophilicity, and metabolic stability.
The following table provides examples of bioisosteric replacements relevant to the sulfamoyl benzoic acid scaffold:
| Original Functional Group | Bioisosteric Replacement | Rationale for Replacement |
| Carboxylic Acid | 5-Substituted 1H-Tetrazole | Similar acidity, potential for improved pharmacokinetic profile |
| Carboxylic Acid | 5-Oxo-1,2,4-oxadiazole | Less acidic, may enhance oral bioavailability |
| Carboxylic Acid | 5-Oxo-1,2,4-thiadiazole | Less acidic, may enhance oral bioavailability |
| Thioether (-S-) | Sulfamoyl (-NH-SO2-) | Maintain similar molecular shape, potential for improved biological activity |
The application of bioisosteric replacements is a rational design approach that continues to be a valuable tool in the optimization of lead compounds based on the this compound scaffold.
Computational and Theoretical Chemistry Studies of 2 Chloro 5 Propylsulfamoyl Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, vibrational frequencies, electronic properties, and reactivity indices.
Density Functional Theory (DFT) has become a standard method for investigating the structural and vibrational properties of molecules of this class due to its balance of computational cost and accuracy. jocpr.commdpi.com For sulfamoyl benzoic acid derivatives, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(2d,p), have been effectively used to optimize molecular geometry and predict vibrational spectra. smolecule.comvjst.vn
Geometry optimization calculations determine the lowest energy arrangement of atoms in the molecule, providing precise bond lengths and angles. For 2-Chloro-5-(propylsulfamoyl)benzoic acid, these calculations would confirm the relative orientations of the benzoic acid ring, the chloro substituent, and the flexible propylsulfamoyl side chain.
Vibrational frequency calculations predict the characteristic infrared (IR) and Raman spectroscopic signatures of the molecule. jocpr.com These theoretical spectra are invaluable for interpreting experimental data. Studies on related compounds have identified key vibrational modes, such as the strong sulfur-oxygen stretching vibrations of the sulfamoyl group. smolecule.com The calculated frequencies for these S=O bonds provide insight into their significant ionic character. smolecule.com
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|---|
| Sulfur-Oxygen (S=O) | Asymmetric Stretching | 1180 |
| Sulfur-Oxygen (S=O) | Symmetric Stretching | 1350 |
Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), while being more computationally demanding than DFT, are used for calculating molecular properties. jocpr.com More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, can provide highly accurate "benchmark" energy calculations, although their computational cost often limits their application to smaller molecules. For compounds like 2-chloro-5-nitrotoluene, a structurally similar molecule, ab initio HF methods have been used alongside DFT to calculate molecular geometry and vibrational frequencies. jocpr.comresearchgate.net Such high-accuracy calculations are critical for creating a reliable potential energy surface and for validating the results obtained from more computationally efficient methods like DFT.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. rsc.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. rsc.org
The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of kinetic stability and chemical reactivity. smolecule.comrsc.org A smaller gap suggests that the molecule is more polarizable and more reactive. Quantum mechanical calculations for this compound have determined its HOMO-LUMO gap to be 5.67 eV, which indicates moderate chemical reactivity and stability. smolecule.com This electronic setup implies the compound can engage in both nucleophilic and electrophilic reactions. smolecule.com FMO analysis shows that the HOMO is primarily located over the chlorosulfamoyl benzoic acid ring, indicating this region is susceptible to electrophilic attack. researchgate.net
Global reactivity descriptors, such as the electrophilicity index, can also be derived from HOMO and LUMO energies. mdpi.com The calculated electrophilicity index of 3.77 for this compound suggests a moderate electron-accepting capability, which can contribute to its biological interactions. smolecule.com
| Property | Value |
|---|---|
| HOMO Energy | -7.46 eV |
| LUMO Energy | -1.79 eV |
| HOMO-LUMO Gap (ΔE) | 5.67 eV |
| Electrophilicity Index (ω) | 3.77 |
Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior
While quantum mechanics is ideal for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules, providing a detailed picture of conformational changes and intermolecular interactions in different environments.
The propylsulfamoyl side chain of this compound possesses significant conformational flexibility. MD simulations can map the molecule's conformational landscape by simulating its dynamic movements in various solvents, such as water or less polar organic solvents. vjst.vn These simulations reveal the most stable conformations (low-energy states) and the energy barriers between them. The solvent environment can significantly influence these conformations; for instance, polar solvents may stabilize conformations where polar groups are exposed, while nonpolar solvents may favor more compact structures. vjst.vnmdpi.com For related sulfamoyl benzamide (B126) derivatives, MD simulations have been used to validate docking predictions by demonstrating stable binding conformations in receptor pockets over extended simulation times, with ligand root mean square deviation (RMSD) values indicating stability. smolecule.comresearchgate.net
MD simulations are particularly powerful for predicting and characterizing non-covalent intermolecular interactions, which are vital for understanding the molecule's behavior in solution and its interaction with biological targets. mdpi.com
For this compound, several key interactions can be predicted:
Hydrogen Bonding: The sulfamoyl group (-SO₂NH-) and the carboxylic acid group (-COOH) are potent hydrogen bond donors and acceptors. smolecule.comorientjchem.org MD simulations can quantify the strength, lifetime, and geometry of these hydrogen bonds with solvent molecules or other solutes.
Halogen Bonding: The chloro substituent on the benzoic acid ring can participate in halogen bonding, a directional interaction with nucleophilic atoms. smolecule.com This type of interaction can be crucial for binding selectivity with specific protein residues. smolecule.com
Hydrophobic Interactions and Pi-stacking: The aromatic ring and the propyl chain can engage in hydrophobic interactions and pi-stacking with other aromatic systems. smolecule.commdpi.com MD simulations can reveal how these interactions influence the molecule's aggregation behavior and its binding within hydrophobic pockets of receptors.
By simulating these interactions, MD provides a dynamic and realistic view of how this compound behaves in a condensed phase, offering insights that are complementary to the static picture provided by quantum chemical calculations.
Quantitative Structure-Activity Relationship (QSAR) Modeling (purely computational, based on descriptors)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This approach is predicated on the principle that the structure of a molecule dictates its physicochemical properties, which in turn determine its biological activity.
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. For this compound and its analogs, a wide array of descriptors would be calculated from the 2D or 3D chemical structure. These can be broadly categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical descriptors.
Quantum mechanical calculations are often employed to derive precise electronic properties that govern reactivity and interaction potential. For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are critical descriptors. The HOMO-LUMO energy gap for this compound has been calculated at 5.67 eV, which indicates moderate chemical reactivity and kinetic stability. smolecule.com The selection of the most relevant descriptors is a critical step, often achieved through statistical methods to eliminate redundant or irrelevant variables and focus on those that have the most significant correlation with the biological activity being modeled.
Table 1: Examples of Molecular Descriptors for QSAR Studies
| Descriptor Category | Specific Examples | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight, Atom Count | Basic molecular composition and size. |
| Topological | Connectivity Indices | Atom connectivity and branching. |
| Geometric | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |
| Electrostatic | Partial Charges, Dipole Moment | Distribution of electrons and polarity. |
| Quantum-Chemical | HOMO/LUMO Energies, Mulliken Charges | Electronic structure and reactivity. smolecule.com |
| Physicochemical | LogP (Lipophilicity), Polar Surface Area (PSA) | Solubility and permeability characteristics. |
Once a relevant set of descriptors is selected, a statistical model is developed to correlate these descriptors with the observed biological activity (e.g., enzyme inhibition constant, IC₅₀). Common statistical methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms. The goal is to generate a predictive equation of the form:
Activity = f(descriptor₁, descriptor₂, ... descriptorₙ)
Internal validation is a crucial step to assess the robustness and predictive power of the developed QSAR model. Techniques like leave-one-out cross-validation (LOO-CV) are used to ensure that the model is not overfitted to the training data and can accurately predict the activity of new, untested compounds. A high correlation coefficient (R²) and cross-validation coefficient (Q²) are indicative of a statistically significant and predictive QSAR model.
A validated QSAR model serves as a powerful tool for virtual screening. This process involves using the model to predict the biological activity of a large library of virtual or hypothetical compounds. By calculating the same molecular descriptors for these new structures, researchers can rapidly identify promising candidates with high predicted activity. This in silico approach allows for the prioritization of compounds for synthesis and experimental testing, significantly accelerating the drug discovery process by focusing resources on molecules with the highest probability of success.
Molecular Docking and Ligand-Receptor Interaction Studies (focused on molecular binding modes with model proteins)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is instrumental in understanding the molecular basis of ligand-receptor interactions.
Derivatives of sulfamoylbenzoic acid have been investigated as inhibitors of several key enzymes, including carbonic anhydrases (CAs) and alpha-glucosidase. nih.govnih.gov Molecular docking studies are used to place this compound or its analogs into the active sites of these enzymes to identify the most likely binding poses.
Carbonic Anhydrase (CA): CAs are metalloenzymes containing a zinc ion (Zn²⁺) in their active site, which is crucial for their catalytic activity. nih.gov Docking studies on sulfonamide-based inhibitors, a class to which this compound belongs, consistently show the sulfonamide group coordinating directly with the catalytic zinc ion. The binding pocket is further defined by a network of amino acid residues, including several conserved histidines that position the zinc ion, and a hydrophobic region often occupied by the aromatic portion of the inhibitor. nih.gov
Alpha-Glucosidase: This enzyme is a key target for managing postprandial hyperglycemia. nih.gov The active site of alpha-glucosidase is a well-defined pocket, and docking studies have identified key amino acid residues that are critical for inhibitor binding. For related inhibitors, residues such as Asp203, Asp327, Asp542, and Arg526 have been shown to be essential for forming interactions that stabilize the ligand-enzyme complex. nih.gov
The stability of a ligand-receptor complex is governed by a combination of non-covalent interactions. Docking simulations provide a detailed, atom-level view of these interactions.
For inhibitors related to this compound, docking studies have revealed specific interaction patterns within the active sites of target enzymes. nih.govresearchgate.net
In Carbonic Anhydrase IX (a tumor-associated isoform):
Hydrogen Bonding: The sulfonamide group is a key pharmacophore, forming hydrogen bonds with the surrounding amino acid residues like Gln-71 and Asn-66. nih.gov
Hydrophobic and Pi Interactions: The dichlorophenyl ring of a related compound was found to be positioned in a hydrophobic region of the active site bounded by residues such as Leu-199, Val-142, and Val-121. nih.gov The aromatic ring can also establish favorable pi-stacking interactions, for example, a T-shaped stacking with His-68. nih.gov
In Alpha-Glucosidase:
Hydrogen Bonding: The primary mode of interaction for many inhibitors is through hydrogen bonds with the polar residues in the active site. nih.gov The carboxylate and sulfamoyl groups of this compound are potent hydrogen bond donors and acceptors, likely interacting with key aspartic acid residues. nih.gov
These detailed interaction analyses are crucial for structure-based drug design, allowing for the rational modification of the lead compound to enhance binding affinity and selectivity for the target enzyme.
Table 2: Summary of Molecular Interactions in Target Enzymes
| Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| Carbonic Anhydrase IX | Zn²⁺, Gln-71, Asn-66, His-68, Leu-199, Val-121 | Metal Coordination, Hydrogen Bonding, Pi-Stacking, Hydrophobic | nih.gov |
| Alpha-Glucosidase | Asp203, Asp327, Asp542, Arg526 | Hydrogen Bonding, Electrostatic | nih.govnih.gov |
Advanced Analytical Method Development and Validation for 2 Chloro 5 Propylsulfamoyl Benzoic Acid
Spectrometric Detection and Quantitation Methods
Ultraviolet-Visible (UV-Vis) and Diode Array Detection (DAD)
The analysis of 2-Chloro-5-(propylsulfamoyl)benzoic acid by Ultraviolet-Visible (UV-Vis) spectroscopy is centered on the electronic transitions within its molecular structure. The presence of the benzoic acid chromophore, substituted with a chloro and a sulfamoyl group, gives rise to characteristic absorption bands in the UV region. Theoretical studies on related sulfamoyl benzoic acid derivatives indicate that the lowest energy electronic transitions, corresponding to π→π* transitions within the aromatic system, are expected to occur in the range of 280-320 nm. smolecule.com These transitions are influenced by the electronic effects of the substituents on the benzoic acid ring.
For analogous compounds like 2-chloro-5-nitrobenzoic acid, absorption maxima have been observed around 214 nm (π–π* transition) and 270 nm (n–π* transition). researchgate.net Similarly, studies on benzoic acid itself provide foundational data on its spectral behavior in various solvents and pH levels. rsc.org The deprotonation of the carboxylic acid group can influence the absorption spectrum, a factor that must be considered when selecting the solvent and pH for analysis. rsc.org
In a practical research setting, Diode Array Detection (DAD), often coupled with High-Performance Liquid Chromatography (HPLC), leverages these UV absorption properties for quantification. A DAD detector can scan a range of wavelengths simultaneously, allowing for the identification of the optimal wavelength for maximum absorbance of this compound, thereby maximizing sensitivity. This also enables the assessment of peak purity by comparing spectra across a single chromatographic peak.
Table 1: Theoretical and Observed UV-Vis Absorption Data for Benzoic Acid Derivatives
| Compound Class | Wavelength Range (nm) | Transition Type | Reference |
| Sulfamoyl benzoic acid derivatives | 280-320 | π→π | smolecule.com |
| 2-Chloro-5-nitrobenzoic acid | ~270 | n–π | researchgate.net |
| 2-Chloro-5-nitrobenzoic acid | ~214 | π→π | researchgate.net |
| Furosemide (related structure) | 324.13 | π→π | researchgate.net |
Quantitative NMR (qNMR) for Accurate Purity and Concentration Determination
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy serves as a powerful primary method for determining the purity and concentration of this compound without the need for an identical reference standard of the analyte. This technique relies on the principle that the integrated signal area of a specific resonance in an NMR spectrum is directly proportional to the number of corresponding nuclei.
For purity assessment, an internal standard with a known purity and a resonance in a clear region of the spectrum is used. nih.gov A precisely weighed amount of the this compound sample is mixed with a precisely weighed amount of the internal standard (e.g., dimethyl sulfone). The ¹H NMR spectrum is then acquired under conditions that ensure accurate integration. The purity of the analyte is calculated by comparing the integral of a specific proton signal from the analyte with the integral of a known proton signal from the internal standard. nih.gov
The qNMR method offers high precision and accuracy, often superior to chromatographic techniques, and can simultaneously identify and quantify impurities if their structures are known. nih.gov The main contributors to the uncertainty of the measurement are typically the weighing of the sample and the internal standard, and the purity of the internal standard itself. nih.gov
Table 2: Key Parameters for qNMR Method Development
| Parameter | Description | Importance for this compound |
| Internal Standard Selection | A stable, non-reactive compound with high purity and simple NMR spectrum (e.g., dimethyl sulfone, maleic acid). | Must have peaks that do not overlap with analyte signals (aromatic, propyl, or NH protons). |
| Solvent Selection | Deuterated solvent that fully dissolves both analyte and standard (e.g., DMSO-d₆, CDCl₃). | Ensures a homogeneous solution for accurate spectral acquisition. |
| Relaxation Delay (d1) | Time delay between pulses to allow for full relaxation of nuclei. Typically 5 times the longest T₁ relaxation time. | Crucial for ensuring that signal intensities are directly proportional to molar concentration. |
| Signal Selection | Use of well-resolved, non-exchangeable proton signals from both the analyte and the standard. | For the analyte, aromatic protons or specific methylene (B1212753) protons on the propyl chain could be suitable. |
| Data Processing | Accurate phasing, baseline correction, and integration of selected signals. | Essential for obtaining reliable quantitative data from the raw spectrum. |
Electrochemical Methods for Redox Characterization
Cyclic Voltammetry and Chronoamperometry Studies
The electrochemical behavior of this compound can be investigated using techniques like cyclic voltammetry (CV) and chronoamperometry. Although specific studies on this compound are not widely published, its structure suggests potential redox activity. The substituted benzene (B151609) ring and the carboxylic acid group are potential sites for electrochemical oxidation or reduction.
A cyclic voltammetry study would involve scanning the potential of an electrode (e.g., glassy carbon) in a solution containing the compound and a supporting electrolyte. The resulting voltammogram (a plot of current vs. potential) could reveal the potentials at which the compound is oxidized or reduced. The presence of the electron-withdrawing chloro and sulfamoyl groups would likely influence these potentials compared to unsubstituted benzoic acid.
Chronoamperometry could then be employed to study the kinetics of the observed redox processes. By stepping the potential to a value where oxidation or reduction occurs and monitoring the current as a function of time, information about the rate of the reaction and diffusion characteristics of the molecule can be obtained.
Development of Electrochemical Sensors for Research Applications
Electrochemical sensors offer a low-cost, rapid, and sensitive platform for the detection of specific analytes in research applications. mdpi.comresearchgate.net The development of a sensor for this compound would involve two key components: a recognition element (receptor) and a transducer. mdpi.com
Receptor: This component provides selectivity by binding specifically to the target molecule. For this compound, this could be a molecularly imprinted polymer (MIP) designed to have cavities that match the size and shape of the molecule, or a specific protein known to bind to it.
Transducer: This part converts the binding event into a measurable electrical signal (e.g., a change in current, potential, or impedance). researchgate.net The receptor would be immobilized on the surface of an electrode material, such as a glassy carbon electrode, which may be modified with nanomaterials to enhance its surface area and conductivity. mdpi.com
Such a sensor could be used in research to monitor the concentration of the compound in real-time during synthesis reactions or in various biological media for metabolic studies, providing a valuable alternative to more time-consuming chromatographic methods.
Method Validation Parameters for Research Use
Selectivity, Specificity, Linearity, and Range
When developing an analytical method for research purposes, rigorous validation ensures that the results are reliable and accurate. For this compound, key validation parameters include selectivity, specificity, linearity, and range.
Selectivity and Specificity: Selectivity refers to the ability of the method to distinguish the analyte from other substances that may be present in the sample matrix. Specificity is the ultimate degree of selectivity, meaning the method produces a response for only the analyte of interest. In the context of this compound, research has focused on achieving high selectivity in biological systems. For instance, modifications of the related 2-chloro-5-(ethyl-phenyl-sulfamoyl)-benzamide scaffold have yielded inhibitors with over 40-fold selectivity for a parasite enzyme over its human counterpart. nih.gov The propyl chain on the sulfamoyl group is also noted to contribute to the selectivity profile by optimizing contacts within receptor binding pockets. smolecule.com An analytical method would demonstrate selectivity by showing no interference from starting materials, synthetic byproducts, or formulation excipients at the retention time or m/z of the analyte.
Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. To establish linearity, a series of calibration standards of this compound at different concentrations are prepared and analyzed. The response (e.g., peak area from HPLC-DAD) is plotted against concentration, and a linear regression is performed. The resulting correlation coefficient (r²) should ideally be ≥ 0.99.
Table 3: Summary of Method Validation Parameters for Research Use
| Parameter | Definition | Acceptance Criteria (Typical for Research) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | Analyte signal is resolved from signals of impurities, degradants, and matrix components. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interference at the detection signal of the analyte. |
| Linearity | The relationship between the analytical response and the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Defined by the upper and lower quantitation limits, covering expected working concentrations. |
Biological Target Interaction and Mechanistic Studies in Vitro and Biochemical Focus Only
Investigation of Enzyme Inhibition Mechanisms
The chemical structure of 2-chloro-5-(propylsulfamoyl)benzoic acid, featuring a core benzoic acid ring substituted with a chloro group and a propylsulfamoyl moiety, suggests potential inhibitory activity against several key enzymes. The analysis of its interaction with these enzymes is primarily based on the extensive research conducted on analogous sulfonamides and substituted benzoic acids.
Kinetic Analysis with Purified Enzymes (e.g., Carbonic Anhydrases, Alpha-Glucosidase, GCP2)
Carbonic Anhydrases (CAs): The sulfonamide group is a well-established zinc-binding function crucial for the potent inhibition of carbonic anhydrases. nih.govnih.govnih.gov Kinetic studies on a vast library of sulfonamides have demonstrated that they typically act as potent inhibitors of various CA isoforms. mdpi.com The inhibition mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site. nih.gov For benzenesulfonamide-based inhibitors, nanomolar affinities for several CA isoforms have been reported. nih.gov The inhibition constants (Ki) for related sulfonamides can range from the low nanomolar to micromolar concentrations, depending on the specific substitutions on the aromatic ring and the sulfonamide nitrogen. nih.gov The chloro and propyl substituents on the benzoic acid ring of this compound would be expected to influence its binding affinity and isoform selectivity.
Alpha-Glucosidase: Derivatives of benzoic acid have been investigated for their inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.netresearchgate.net The inhibitory activity of these compounds is influenced by the nature and position of substituents on the benzoic acid ring. For instance, the presence of hydroxyl groups can enhance inhibitory potency. mdpi.com While specific kinetic data for this compound is not available, related benzoic acid derivatives have shown moderate inhibitory activity against α-glucosidase. researchgate.net Some novel synthetic derivatives incorporating sulfonamide moieties have demonstrated potent α-glucosidase inhibition, with IC50 values in the micromolar range, in some cases surpassing the standard drug acarbose. mdpi.com
Glutamate Carboxypeptidase II (GCP2): Research into GCP2 inhibitors has explored various chemical scaffolds, but specific kinetic data for this compound is not documented in the available literature.
Below is an interactive table summarizing the inhibitory activities of representative compounds structurally related to this compound against the aforementioned enzymes.
| Compound Class | Enzyme Target | Reported Inhibition Data | Reference |
| Benzenesulfonamides | Carbonic Anhydrases | Ki values in the nanomolar range | nih.gov |
| Substituted Benzoic Acids | Alpha-Glucosidase | IC50 values in the millimolar range | mdpi.com |
| Novel Sulfonamide Derivatives | Alpha-Glucosidase | IC50 values in the micromolar range | mdpi.com |
Binding Affinity Measurements using Biophysical Techniques (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
Biophysical techniques are instrumental in characterizing the thermodynamics and kinetics of ligand-enzyme interactions.
While no specific ITC or SPR data for this compound were found, the established use of these techniques for analogous compounds underscores their importance in fully characterizing enzyme-inhibitor interactions.
Elucidation of Structure-Function Relationships in Enzyme-Ligand Complexes
The understanding of how this compound might interact with its target enzymes is greatly informed by structure-activity relationship (SAR) studies and X-ray crystallography of related compounds.
Carbonic Anhydrases: The binding of sulfonamides to the active site of carbonic anhydrase is well-characterized through numerous crystal structures. nih.gov These structures reveal that the sulfonamide moiety directly coordinates to the catalytic zinc ion, while the substituted benzene (B151609) ring extends into a hydrophobic pocket. nih.gov The specific substituents on the ring dictate the interactions within this pocket and are crucial for determining isoform selectivity. nih.gov For instance, active-site residues at specific positions can influence the positional binding and affinity of inhibitors. nih.gov The chloro and propyl groups of this compound would be expected to engage in specific hydrophobic and van der Waals interactions within the active site, influencing its inhibitory profile.
Alpha-Glucosidase: SAR studies on benzoic acid derivatives as α-glucosidase inhibitors have shown that the position and nature of substituents on the benzene ring are critical for activity. mdpi.com For example, the presence of hydroxyl groups and their specific placement can significantly impact the inhibitory potency. mdpi.com Molecular docking studies of related inhibitors suggest interactions with the active site of the enzyme through hydrogen bonding and pi-stacking interactions. mdpi.com
Receptor Binding Studies (Excluding Clinical Outcomes)
While primarily discussed in the context of enzyme inhibition, the chemical scaffold of this compound also has the potential to interact with various receptors.
Competition Binding Assays with Known Ligands in Cell-Free Systems
Information from commercial suppliers suggests that derivatives of this compound have been investigated as ligands for G Protein-Coupled Receptors (GPCRs), specifically showing selectivity for the lysophosphatidic acid receptor 2. smolecule.com Competition binding assays are a standard method to determine the affinity of a test compound for a receptor by measuring its ability to displace a known radiolabeled or fluorescently tagged ligand. While specific data from such assays for this compound is not detailed in the available literature, this remains a key in vitro method for characterizing its receptor binding profile.
Modulation of Protein Function in Recombinant Systems
The functional consequence of a compound binding to a receptor is often assessed using recombinant systems. These systems express the target receptor in a controlled cellular environment, allowing for the measurement of downstream signaling events upon ligand binding. For GPCRs, this could involve measuring changes in second messenger levels, such as cyclic AMP (cAMP) or intracellular calcium. Derivatives of this compound have been reported to exhibit subnanomolar agonist activity at the lysophosphatidic acid receptor 2, suggesting they can not only bind to but also activate this receptor. smolecule.com
Cellular Uptake and Transport Mechanisms (In Vitro Cell Models Only)
Detailed experimental data on the specific cellular uptake and transport mechanisms for this compound are not extensively available in publicly accessible scientific literature. However, the general principles governing the transport of similar small molecule organic acids can be described.
Permeability Studies Across Caco-2 Cell Monolayers or Artificial Membranes
Specific studies quantifying the apparent permeability coefficient (Papp) of this compound across Caco-2 cell monolayers have not been identified. Caco-2 cell monolayers are a widely used in vitro model to predict human intestinal absorption of compounds. nih.govresearchgate.net These cells form tight junctions and express various transporters, modeling the intestinal barrier. nih.gov For a compound like this compound, its permeability would be influenced by its physicochemical properties, such as lipophilicity and ionization state at physiological pH. smolecule.com The electronic effects of the chloro substituent influence the acidity of the benzoic acid moiety, which in turn modulates its ionization state and could impact membrane permeability. smolecule.com
General permeability classifications based on Caco-2 assays are often used to predict a compound's potential for oral absorption.
Table 1: General Classification of Compound Permeability in Caco-2 Assays
| Permeability Classification | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Predicted In Vivo Absorption |
|---|---|---|
| High | > 10 | Well absorbed (>90%) |
| Medium | 1 - 10 | Moderately absorbed (50-90%) |
| Low | < 1 | Poorly absorbed (<50%) |
Interaction with Membrane Transporters in Cultured Cells
Direct experimental evidence detailing the interaction of this compound with specific membrane transporters in cultured cells is not available. However, Caco-2 cells are known to express a variety of transporter and efflux proteins that can be modeled. nih.govnih.gov Given its structure as a benzoic acid derivative, it is plausible that it could interact with organic anion transporters (OATs) or other solute carriers that handle acidic molecules. Furthermore, it could potentially be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are significant in determining the net flux of compounds across cellular barriers. nih.gov
Biochemical Pathways of Transformation (In Vitro Metabolism)
The biotransformation of xenobiotics is typically categorized into Phase I and Phase II metabolic reactions.
Enzymatic Biotransformation by Cytochrome P450 Isoforms and Other Metabolic Enzymes (in vitro)
For the broader class of sulfamoyl benzoic acid analogues, in vitro microsomal stability studies indicate that primary metabolism occurs via cytochrome P450 (CYP450) enzymes. smolecule.com Specifically, isoforms such as CYP1A2 and CYP2C19 have been implicated. smolecule.com The propylsulfamoyl substituent, in particular, may undergo oxidative metabolism on the propyl chain. smolecule.com The presence of a chloro substituent at the 2-position of the benzoic acid ring is suggested to confer favorable metabolic stability compared to other substituents. smolecule.com
Characterization and Identification of In Vitro Metabolites in Hepatic Microsomes or S9 Fractions
Specific metabolite identification studies for this compound in human liver microsomes or S9 fractions were not found in the reviewed literature. Generally, such studies involve incubating the compound with liver fractions and an NADPH-generating system, followed by analysis with techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to isolate and identify metabolic products. nih.govnih.gov For similar compounds, potential Phase I metabolic pathways could include hydroxylation of the propyl chain or other oxidative reactions. smolecule.com
Conjugation Reactions (e.g., Glucuronidation, Sulfation) in Cell-Free Systems
There is no specific information available regarding the in vitro conjugation of this compound. However, the benzoic acid functional group is a potential site for Phase II conjugation reactions. The most common of these is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), to form an acyl glucuronide. This process increases the water solubility of the compound, facilitating its excretion. Sulfation, catalyzed by sulfotransferases (SULTs), is another possible conjugation pathway for compounds with suitable functional groups.
Environmental Fate and Degradation Pathways of 2 Chloro 5 Propylsulfamoyl Benzoic Acid
Photodegradation Mechanisms and Kinetics in Aquatic Systems
No studies were identified that investigated the photodegradation of 2-Chloro-5-(propylsulfamoyl)benzoic acid in aquatic environments.
Direct Photolysis Under Simulated Sunlight
There is no available data on the direct photolysis of this compound, including its quantum yield or degradation rate constants under simulated sunlight.
Indirect Photolysis Mediated by Reactive Oxygen Species
Information regarding the role of reactive oxygen species (e.g., hydroxyl radicals, singlet oxygen) in the indirect photodegradation of this compound is not present in the scientific literature.
Biodegradation Studies in Model Environmental Systems
No published research was found concerning the biodegradation of this compound.
Aerobic and Anaerobic Degradation in Soil and Water Microcosms
There are no documented studies on the persistence or transformation of this compound under either aerobic or anaerobic conditions in soil or water systems. Therefore, data on its half-life or the extent of mineralization is unavailable.
Identification of Microbial Degradation Products and Pathways
As no biodegradation studies have been conducted, the microbial consortia capable of degrading this compound have not been identified, and no degradation products or metabolic pathways have been proposed.
Adsorption and Desorption Behavior in Environmental Matrices
Specific data on the adsorption and desorption characteristics of this compound in environmental matrices such as soil and sediment are not available. Consequently, key parameters like the soil organic carbon-water (B12546825) partitioning coefficient (Koc) have not been determined for this compound.
Interaction with Soil Organic Matter, Clays, and Minerals8.3.2. Sorption Isotherms and Kinetics in Different Soil Types8.4. Potential for Bioaccumulation in Aquatic or Terrestrial Model Organisms (e.g., algae, daphnia, plants)
Without dedicated environmental studies on this compound, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and thoroughness. Further research and empirical data are necessary to understand the environmental behavior of this compound.
Emerging Research Applications and Future Directions for 2 Chloro 5 Propylsulfamoyl Benzoic Acid
Development of Novel Synthetic Methodologies for Diversified Analog Libraries
The creation of diverse chemical libraries is fundamental to exploring the structure-activity relationships (SAR) of the 2-chloro-5-(propylsulfamoyl)benzoic acid scaffold. Future research is focused on developing more efficient and versatile synthetic strategies to generate a wide array of analogs. Traditional synthesis often involves multi-step processes, including the chlorosulfonation of a benzoic acid precursor followed by amination. google.comgoogle.com For instance, a common route involves the reaction of 2,4-dichlorobenzoic acid with chlorosulfonic acid to form an intermediate sulfonyl chloride, which is then reacted with an appropriate amine. google.com
Emerging methodologies aim to improve upon these foundations by enhancing efficiency, regioselectivity, and the scope of accessible analogs. Key areas of development include:
Catalytic Systems: The use of metal catalysts is being explored to improve reaction rates and selectivity. Copper(I) chloride (CuCl), for example, has been shown to facilitate regioselective chlorination and outperform other catalysts like iron(III) chloride in minimizing byproducts. smolecule.com Future work will likely focus on discovering novel catalytic systems that can operate under milder conditions and offer even greater control over the substitution patterns on the aromatic ring.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The application of flow chemistry to the synthesis of sulfamoyl benzoic acids could enable the rapid production of an analog library by allowing for precise control over reaction parameters and easy modification of building blocks.
Bioisosteric Replacement Strategies: Research is actively exploring the replacement of the propylsulfamoyl moiety with other functional groups (bioisosteres) to fine-tune the compound's physicochemical properties, such as metabolic stability, permeability, and solubility, while maintaining or improving biological activity. smolecule.com
| Catalyst | Temperature (°C) | Solvent | Yield (%) | Selectivity (para:ortho) |
|---|---|---|---|---|
| CuCl | 25 | Dichloromethane (B109758) | 78 | 8:1 |
| FeCl₃ | 25 | Dichloromethane | 62 | 5:1 |
| AlCl₃ | 40 | Toluene | 45 | 3:1 |
Integration of Advanced Spectroscopic and Imaging Techniques for Real-Time Reaction Monitoring
Understanding and optimizing synthetic reactions requires detailed knowledge of reaction kinetics and mechanism. The integration of Process Analytical Technology (PAT), particularly advanced spectroscopic and imaging techniques, allows for non-invasive, real-time monitoring of the chemical transformations involved in synthesizing this compound and its derivatives. mdpi.comresearchgate.net
Future research will increasingly adopt these techniques to gain deeper insights:
FlowNMR Spectroscopy: High-resolution Flow Nuclear Magnetic Resonance (FlowNMR) spectroscopy is an excellent tool for the on-line monitoring of reactions in real time. rsc.org By flowing the reaction mixture through an NMR spectrometer, it is possible to track the consumption of reactants and the formation of products and intermediates quantitatively, providing invaluable kinetic data without the need for quenching or sampling. rsc.org
Vibrational Spectroscopy (Raman and IR): Raman and Infrared (IR) spectroscopy provide molecular "fingerprints" based on vibrational modes. nih.gov These techniques are non-destructive and can be implemented in situ using fiber-optic probes. They are highly effective for monitoring changes in functional groups, such as the conversion of a sulfonyl chloride to a sulfonamide, and for tracking crystallization processes. Surface-Enhanced Raman Scattering (SERS) offers the potential for enhanced sensitivity, allowing for the detection of species at very low concentrations. longdom.org
Chemical Imaging: Techniques like hyperspectral imaging combine spectroscopy with spatial information to create a chemical map of a sample. wikipedia.org This can be used to visualize the distribution of reactants, products, and catalysts within a reaction vessel, providing insights into mixing efficiency and reaction heterogeneity. rsc.org Electrochemical photothermal reflectance microscopy (EPRM) is an emerging technique that can map electrochemical processes with high spatial and temporal resolution, which could be adapted to study reactions occurring at electrode surfaces. rsc.org
| Technique | Principle | Key Application in Synthesis Monitoring | Reference |
|---|---|---|---|
| FlowNMR | Nuclear Magnetic Resonance | Quantitative tracking of all species in a reaction mixture for kinetic analysis. | rsc.org |
| Raman Spectroscopy | Inelastic scattering of monochromatic light | In situ monitoring of functional group transformations and polymorphism. | nih.govlongdom.org |
| Fluorescence Spectroscopy | Emission of light from a sample after photon absorption | Highly sensitive detection of specific components, especially useful for fluorescently tagged molecules or intermediates. | mdpi.comlongdom.org |
| Chemical Imaging | Combination of spectroscopy and imaging | Spatial mapping of chemical components to analyze reaction heterogeneity and mixing. | wikipedia.orgrsc.org |
Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design of novel molecules and the accurate prediction of their properties, thereby reducing the time and cost of development. researchgate.netnih.gov For a scaffold like this compound, these computational tools offer immense potential for future exploration.
De Novo Design: Generative AI models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be trained on large databases of known molecules to design entirely new chemical structures. nih.govstanford.edu These models can be tailored to generate analogs of this compound that are optimized for specific properties, such as high binding affinity for a target receptor or improved metabolic stability. stanford.edu
Property Prediction: ML algorithms can be trained to predict a wide range of molecular properties, from fundamental physicochemical characteristics to complex biological activities. For benzoic acid derivatives, ML models, including graph neural networks (GNNs), have been successfully used to predict parameters like Hammett's constants, which quantify the electronic effects of substituents. acs.orgresearchgate.net Similar models can be developed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new analogs, helping to prioritize the most promising candidates for synthesis. unisza.edu.my
Structure-Activity Relationship (SAR) Analysis: AI can analyze complex datasets to identify the subtle relationships between a molecule's structure and its biological activity. nih.gov By applying ML algorithms to data from analog screening, researchers can build predictive SAR models that guide the design of more potent and selective compounds.
Exploration of New Analytical Platforms for High-Throughput Screening and Mechanistic Elucidation
Once a diversified library of analogs has been synthesized, the next challenge is to screen them efficiently for biological activity and to understand their mechanisms of action. High-throughput screening (HTS) is a cornerstone of this process, and new analytical platforms are continually being developed to increase speed, sensitivity, and the quality of the data obtained. nih.gov
Miniaturized and Automated Screening: The trend in HTS is toward greater miniaturization and automation. nih.gov This allows for the screening of larger compound libraries while conserving precious reagents and biological materials. Phenotypic screening, which assesses the effect of a compound on cell behavior (e.g., cell cycle arrest), is a powerful approach for discovering compounds with novel mechanisms of action and has been successfully applied to sulfonamides. acs.org
Advanced Mass Spectrometry: Mass spectrometry (MS) is a key technology for both screening and mechanistic studies. New ambient ionization techniques allow for the direct analysis of samples with minimal preparation. acs.org For sulfonamides, specific MS/MS scan modes can be developed to selectively detect this class of compounds in complex mixtures, which is highly valuable for screening and metabolism studies. acs.org
Label-Free Detection Technologies: A significant trend in HTS is the move toward label-free technologies, which measure the intrinsic properties of molecules and their interactions without the need for fluorescent or radioactive labels. nih.gov Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) provide detailed kinetic and thermodynamic data on compound-target binding, which is crucial for mechanistic elucidation.
Uncovering Additional Biochemical Targets or Mechanisms of Action through Systems Biology Approaches (purely in vitro/computational)
While some sulfonamide-based compounds are known to target specific enzymes, the full range of biological targets for this compound and its analogs remains an area for exploration. nih.gov Computational and in vitro systems biology approaches provide powerful tools to identify new targets and elucidate mechanisms of action without relying on animal models.
Molecular Docking and Simulation: Computational docking studies can predict how a molecule like this compound might bind to the active site of various proteins. This approach has been used to identify potential interactions of related benzamide (B126) derivatives with enzymes like α-glucosidase and α-amylase. nih.gov Molecular dynamics simulations can then be used to analyze the stability of these predicted ligand-protein complexes over time. nih.gov The sulfamoyl benzoic acid class has also been identified as a promising scaffold for targeting G Protein-Coupled Receptors (GPCRs). smolecule.com
Target Deconvolution: In phenotypic screening, where a compound is found to have a desirable effect on cells, the next step is to identify its molecular target. "Target deconvolution" strategies, often employing proteomic techniques, can identify the specific proteins that a compound interacts with inside the cell.
Multiomics Analysis: In vitro treatment of cell lines with this compound, followed by multiomics analysis (e.g., proteomics, metabolomics), can reveal how the compound perturbs cellular pathways. This can provide clues about its mechanism of action and potential off-target effects. For example, identifying significant changes in the abundance of specific proteins or metabolites after treatment can point toward the pathways being modulated by the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
